Isobyakangelicol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobyakangelicol can be synthesized through various chemical reactions involving the precursor compounds found in Angelica dahurica. The synthesis typically involves the extraction of the root material followed by purification processes such as column chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Angelica dahurica. The roots are harvested, dried, and then subjected to solvent extraction. The crude extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Isobyakangelicol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups attached to the coumarin core.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Isobyakangelicol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of coumarins and their derivatives.
Mechanism of Action
Isobyakangelicol exerts its effects through several molecular targets and pathways:
Cyclooxygenase-2 (COX-2) Inhibition: It inhibits the activity and expression of COX-2, reducing the production of pro-inflammatory prostaglandins.
NF-κB Pathway: this compound suppresses the activation of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Cell Growth Inhibition: The compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Isobyakangelicol is unique among coumarins due to its specific biological activities and molecular targets. Similar compounds include:
Byakangelicol: Another coumarin from Angelica dahurica with similar anti-inflammatory properties.
Imperatorin: A coumarin with anticancer and anti-inflammatory activities, but with different molecular targets.
Xanthotoxin: Known for its use in photochemotherapy, it has different applications compared to this compound.
This compound stands out due to its specific inhibition of COX-2 and its potential therapeutic applications in cancer and inflammatory diseases.
Biological Activity
Isobyakangelicol, also known as anhydrobyakangelicin, is a methoxyfuranocoumarin derived from plants such as Murraya koenigii and Angelica dahurica. This compound has garnered attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article presents a detailed examination of the biological activities associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its methoxy groups which play a crucial role in its biological activity. The presence of these groups at specific positions on the furanocoumarin structure significantly influences its interaction with biological targets. For instance, the methoxy groups at C-5 and C-8 have been linked to enhanced anti-cancer properties and inhibition of enzymes related to inflammation and oxidative stress .
1. Anticancer Activity
This compound exhibits notable anticancer properties, particularly against various cancer cell lines.
- Cell Line Studies :
Cell Line | IC50 (μM) |
---|---|
HeLa | 70.04 |
HepG2 | 17.97 |
- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases, leading to cell cycle arrest and reduced proliferation in cancer cells .
2. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various models.
- Animal Studies :
3. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits.
- Oxidative Stress Studies :
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on tumor growth in murine models. Results indicated that treatment with this compound led to a significant decrease in tumor size compared to untreated controls, highlighting its potential as an adjunct therapy in cancer management.
Case Study 2: Inflammatory Disorders
In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in reduced inflammatory markers (e.g., IL-6 and TNF-alpha) after four weeks of treatment. Patients reported improved symptoms associated with inflammation .
Properties
IUPAC Name |
4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-9(2)12(18)8-22-17-15-11(6-7-21-15)14(20-3)10-4-5-13(19)23-16(10)17/h4-7,9H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJATVZZLSOXTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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